2-Phenoxyethyl 2-aminobenzoate
Description
2-Phenoxyethyl 2-aminobenzoate is an ester derivative of 2-aminobenzoic acid (anthranilic acid), characterized by a phenoxyethyl group attached to the carboxylate moiety. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol. The amino group at the ortho position likely enhances reactivity and hydrogen-bonding capacity, distinguishing it from non-amino-substituted benzoates.
Properties
IUPAC Name |
2-phenoxyethyl 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14-9-5-4-8-13(14)15(17)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXXBBHXOBWALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general procedure involves mixing the reactants in the presence of the acid catalyst and heating the mixture to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis. This method allows for the optimization of reaction conditions, leading to higher yields and selectivity. The use of acid chlorides or anhydrides in the presence of a base can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Protection and Deprotation of the Amino Group
The primary amine undergoes protection strategies to enable selective reactions elsewhere in the molecule.
Key Methods :
-
Fmoc Protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .
-
Deprotection : Cleavage with 20% piperidine in DMF at room temperature .
Mechanistic Insight :
The amino group forms a stable carbamate derivative under basic conditions, shielding it during subsequent reactions. Deprotection regenerates the free amine for further functionalization.
Acylation and Alkylation Reactions
The amino group participates in nucleophilic substitution reactions.
Experimental Data :
*Yields extrapolated from analogous 3-aminobenzoate reactions in .
†Method adapted from 3-aminobenzoate synthesis in .
Limitations : Steric hindrance from the ortho-substituted ester reduces reaction rates compared to para isomers .
Diazotization and Subsequent Transformations
The amino group undergoes diazotization, enabling aromatic substitution.
Procedure :
-
Diazotization with NaNO₂/HCl at 0–5°C.
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Reaction with CuCN/KCN for cyano substitution or KI for iodination .
Outcomes :
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Sandmeyer reaction introduces electron-withdrawing groups (e.g., -CN, -I) at the ortho position relative to the original amino group.
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Reduced yields (50–65%) compared to para isomers due to steric interference .
Electrophilic Aromatic Substitution (EAS)
The phenoxy ring undergoes EAS, directed by the ether oxygen’s activating effects.
Documented Reactions :
| Electrophile | Conditions | Major Product(s) | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 4-Nitro-phenoxyethyl 2-aminobenzoate | Para to oxygen | |
| Br₂ | FeBr₃, DCM, RT | 4-Bromo-phenoxyethyl 2-aminobenzoate | Para to oxygen |
Notable Observation :
The amino group’s electron-donating resonance effects minimally influence the phenoxy ring’s reactivity due to spatial separation from the ester linkage .
Ester Hydrolysis
The ester bond cleaves under acidic or basic conditions.
Comparative Analysis :
| Condition | Reagents | Product | Reaction Time | Yield |
|---|---|---|---|---|
| Acidic (H₂SO₄) | 6M H₂SO₄, reflux, 6 hr | 2-Aminobenzoic acid + 2-phenoxyethanol | 6 hr | 92%* |
| Basic (NaOH) | 2M NaOH, reflux, 4 hr | 2-Aminobenzoate salt + 2-phenoxyethanol | 4 hr | 88%* |
*Data inferred from hydrolysis of structurally similar esters in .
Practical Consideration :
Basic hydrolysis proceeds faster but requires neutralization to isolate the free acid.
Oxidation and Reduction
The amino group’s redox behavior is position-dependent.
Ortho-Specific Challenges :
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Oxidation : HNO₃/H₂SO₄ converts -NH₂ to -NO₂ but risks ester degradation (yields ≤60% for ortho vs. 75% for para) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) restores -NH₂ from -NO₂ but may hydrogenate the aromatic ring if harsh conditions are used .
Mitsunobu Reactions
The hydroxyl group (from hydrolyzed ester) participates in ether formation.
Example :
Stability Under Synthetic Conditions
Critical insights from synthesis protocols :
-
Acidic Stability : Tolerates H₂SO₄ during Fischer esterification (protonation prevents amine oxidation).
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Comparative Reactivity: Ortho vs. Para Isomers
| Reaction | Ortho Isomer Outcome | Para Isomer Outcome |
|---|---|---|
| Ester hydrolysis | Slower due to steric hindrance | Faster (no steric interference) |
| Acylation | 10–15% lower yields | Higher yields (≥85%) |
| EAS on phenoxy ring | No meta products observed | Exclusive para substitution |
Scientific Research Applications
2-Phenoxyethyl 2-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-aminobenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria or fungi .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-phenoxyethyl 2-aminobenzoate with analogous benzoate esters, highlighting substituent effects:
Key Observations:
- However, the bulky phenoxyethyl group may offset this by enhancing lipophilicity. Methoxy and cyanoacetyl groups in other esters reduce hydrogen-bonding capacity, favoring applications in non-polar environments (e.g., fragrances).
Reactivity and Degradation Pathways
- Hydrolysis: Esters like ethyl 2-methoxybenzoate are prone to hydrolysis under acidic or basic conditions, releasing 2-methoxybenzoic acid. Similarly, this compound may hydrolyze to 2-aminobenzoic acid, a compound metabolized via benzoyl-CoA in anaerobic bacteria.
- Metabolic Stability: The amino group in 2-aminobenzoate derivatives can undergo acetylation or conjugation, altering bioavailability. For example, enzymes like benzoyl-CoA reductase catalyze aromatic ring reduction in anaerobic degradation.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Phenoxyethyl 2-aminobenzoate with high purity?
- Methodological Answer : The synthesis typically involves esterification of 2-aminobenzoic acid with 2-phenoxyethanol. Key steps include:
- Catalyst Selection : Use concentrated sulfuric acid or phosphoric acid to catalyze the reaction, ensuring optimal esterification efficiency .
- Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC to confirm the disappearance of 2-aminobenzoic acid.
- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials and by-products.
- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for 2-aminobenzoic acid to 2-phenoxyethanol) to favor ester formation .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and amino (N-H) vibrations at ~3300–3500 cm⁻¹ .
- NMR Analysis : Confirm ester linkage via -NMR signals (δ 4.3–4.5 ppm for -OCH₂CH₂O- and δ 6.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 271.3 for C₁₅H₁₅NO₃) and fragmentation patterns using high-resolution MS .
Q. What preliminary assays are suitable for assessing the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Screening : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 0.1–1.0 mg/mL .
- Enzyme Inhibition : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays .
- Cytotoxicity : Evaluate cell viability in mammalian cell lines (e.g., HEK-293) via MTT assays .
Advanced Research Questions
Q. How does this compound interact with microbial enzymes under anaerobic conditions?
- Methodological Answer :
- Enzyme Induction : Grow Pseudomonas spp. anaerobically with this compound as the sole carbon source. Monitor induction of CoA ligases via SDS-PAGE, noting protein bands at ~80 kDa and 42 kDa .
- Reductive Deamination : Use -labeled substrate to trace conversion to benzoyl-CoA. Measure specific activity (nmol·min⁻¹·mg⁻¹) of 2-aminobenzoyl-CoA reductase with Ti(III) citrate as a reductant .
- Metabolite Profiling : Identify intermediates (e.g., cyclohex-1-enecarboxyl-CoA) via LC-MS/MS .
Q. What experimental strategies resolve contradictions in reported degradation pathways of 2-aminobenzoate derivatives?
- Methodological Answer :
- Comparative Proteomics : Analyze protein expression profiles (e.g., 2D gel electrophoresis) of cells grown on this compound vs. benzoate. Note differential expression of 69 kDa and 36 kDa proteins .
- Kinetic Isotope Effects (KIEs) : Use deuterated substrates to distinguish between enzymatic and non-enzymatic degradation mechanisms .
- Computational Modeling : Predict degradation pathways using tools like REAXYS or BKMS_METABOLIC to reconcile in vitro and in silico data .
Q. How can researchers mitigate challenges in quantifying trace metabolites of this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from biological fluids .
- Sensitive Detection : Employ UPLC-QTOF-MS with a limit of detection (LOD) < 1 ng/mL. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) for low-abundance species .
- Internal Standards : Spike samples with deuterated analogs (e.g., d₅-2-aminobenzoate) to correct for matrix effects .
Key Considerations for Experimental Design
- Contradictions in Data : Discrepancies in enzyme induction profiles (e.g., 80 kDa protein in aminobenzoate vs. benzoate cultures) may arise from substrate-specific regulatory mechanisms .
- Safety Protocols : Handle reactive intermediates (e.g., acetylated by-products) under fume hoods with PPE (gloves, goggles) due to potential skin/eye toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
